molecular formula C24H30N4O2 B5044527 N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide

N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide

Cat. No.: B5044527
M. Wt: 406.5 g/mol
InChI Key: YXJQYOLFKVDSIU-UHFFFAOYSA-N
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Description

This would typically involve identifying the compound’s functional groups and structural features. For example, this compound appears to contain a cyclohexene ring, a piperidine ring, and a pyrazole ring, among other features .


Synthesis Analysis

This would involve outlining the steps, reagents, and conditions necessary to synthesize the compound. Without specific information on this compound, it’s difficult to provide a detailed synthesis .


Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The compound’s functional groups would play a key role in its reactivity .


Physical and Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability .

Mechanism of Action

If this compound is a drug or enzyme, this would involve studying how it interacts with biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

This could involve predicting potential applications for the compound based on its properties and reactivity .

Properties

IUPAC Name

N-[2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O2/c1-18-7-5-6-10-21(18)24(30)26-22-11-14-25-28(22)20-12-15-27(16-13-20)23(29)17-19-8-3-2-4-9-19/h5-8,10-11,14,20H,2-4,9,12-13,15-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJQYOLFKVDSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)CC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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